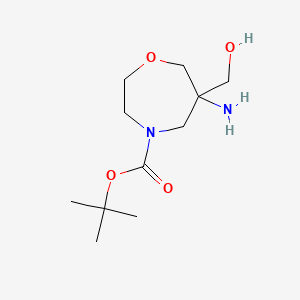
N,N-dimethyl-1H-pyrazole-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1H-pyrazole-1-carboximidamide is a heterocyclic compound that features a pyrazole ring substituted with a carboximidamide group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1H-pyrazole-1-carboximidamide can be synthesized through the reaction of pyrazole with cyanamide in the presence of a suitable catalyst. The reaction typically involves mixing equimolar amounts of pyrazole and cyanamide, followed by crystallization from the reaction mixture . This method is straightforward and cost-effective, making it suitable for both laboratory and industrial production.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as those used in laboratory settings. The process involves large-scale mixing of pyrazole and cyanamide, followed by crystallization and purification steps to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1H-pyrazole-1-carboximidamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound acts as a guanylation agent, introducing guanidinium groups into target molecules. This process involves the formation of a cationic intermediate, which reacts with deprotonated amines to form the final guanidylated product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrazole-1-carboxamidine: This compound is structurally similar but lacks the dimethyl substitution on the pyrazole ring.
3,5-dimethyl-1H-pyrazole-1-carboximidamide: Similar in structure but with additional methyl groups on the pyrazole ring.
Uniqueness
N,N-dimethyl-1H-pyrazole-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the dimethyl groups enhances its stability and solubility, making it a valuable reagent in various synthetic applications .
Eigenschaften
Molekularformel |
C6H10N4 |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
N,N-dimethylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C6H10N4/c1-9(2)6(7)10-5-3-4-8-10/h3-5,7H,1-2H3 |
InChI-Schlüssel |
VSBFQRUHAZHQAH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=N)N1C=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


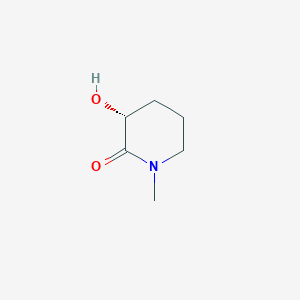


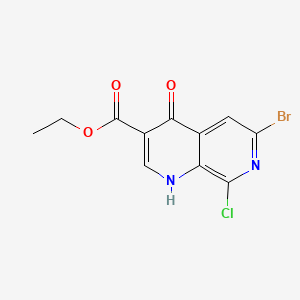
![4-(Pyridin-2-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B14028650.png)

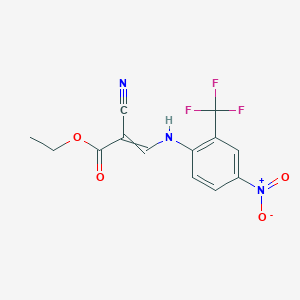

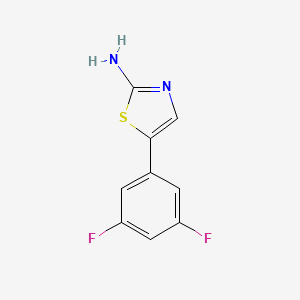
![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)

